molecular formula C9H11FN2O B2535164 5-Fluoro-4-[(3-methylbut-2-en-1-yl)oxy]pyrimidine CAS No. 2380072-14-8

5-Fluoro-4-[(3-methylbut-2-en-1-yl)oxy]pyrimidine

Cat. No.: B2535164
CAS No.: 2380072-14-8
M. Wt: 182.198
InChI Key: QLNAVRJTIGRPQG-UHFFFAOYSA-N
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Description

5-Fluoro-4-[(3-methylbut-2-en-1-yl)oxy]pyrimidine is a fluorinated pyrimidine derivative Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their significant role in biochemistry, particularly in nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-[(3-methylbut-2-en-1-yl)oxy]pyrimidine typically involves the following steps:

    Starting Material: The synthesis begins with a pyrimidine derivative.

    Fluorination: Introduction of the fluorine atom at the 5-position of the pyrimidine ring. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Alkylation: The 3-methylbut-2-en-1-yl group is introduced via an alkylation reaction. This can be done using an alkyl halide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-[(3-methylbut-2-en-1-yl)oxy]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-4-[(3-methylbut-2-en-1-yl)oxy]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Studied for its potential interactions with biological molecules, particularly nucleic acids.

    Medicine: Investigated for its potential as an antiviral or anticancer agent due to its structural similarity to nucleoside analogs.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-[(3-methylbut-2-en-1-yl)oxy]pyrimidine involves its interaction with biological targets, particularly enzymes involved in nucleic acid synthesis. The fluorine atom enhances its binding affinity and specificity, potentially inhibiting the activity of enzymes like thymidylate synthase. This inhibition can disrupt DNA synthesis, leading to its potential use as an anticancer or antiviral agent.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A well-known anticancer agent that inhibits thymidylate synthase.

    5-Fluorocytosine: An antifungal agent used in combination with other drugs.

    5-Fluoro-2-[(3-methylbut-2-en-1-yl)oxy]benzoic acid: A structurally similar compound with different functional groups.

Uniqueness

5-Fluoro-4-[(3-methylbut-2-en-1-yl)oxy]pyrimidine is unique due to the presence of both the fluorine atom and the 3-methylbut-2-en-1-yl group, which confer distinct chemical properties and potential biological activities

Properties

IUPAC Name

5-fluoro-4-(3-methylbut-2-enoxy)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O/c1-7(2)3-4-13-9-8(10)5-11-6-12-9/h3,5-6H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLNAVRJTIGRPQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=NC=NC=C1F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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